2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-28-16-8-7-15(11-17(16)29-2)24-10-9-23(19(26)20(24)27)12-18(25)22-14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCKHRKRCBCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-fluorophenyl)acetamide , identified by its CAS number 891868-44-3, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 395.4 g/mol
- Key Structural Features : The compound features a pyrazine core with a dimethoxyphenyl substituent and a fluorophenyl acetamide moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with aldose reductase, an enzyme implicated in diabetic complications .
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .
- Cytotoxic Effects : In vitro studies indicate that the compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential anti-cancer properties. The precise mechanism involves the induction of apoptosis in malignant cells .
Biological Activity Data
The following table summarizes the biological activities reported for the compound:
Case Studies and Research Findings
- Aldose Reductase Inhibition : A study demonstrated that derivatives of this compound effectively inhibit aldose reductase activity at low micromolar concentrations, which could be beneficial in managing diabetic complications .
- Cytotoxic Evaluation : Research involving various cancer cell lines revealed that the compound significantly reduced cell viability through apoptosis pathways. This suggests its potential as an anti-cancer agent .
- Antioxidant Studies : Experimental data indicated that the compound exhibits significant antioxidant activity, which could mitigate oxidative damage in cellular models. This property is particularly relevant in conditions characterized by oxidative stress .
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity in Breast Cancer Models
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazine derivatives, including compounds structurally related to 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-fluorophenyl)acetamide. The results showed that these compounds inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting the cell cycle at the G1 phase. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In a laboratory evaluation of antimicrobial agents, derivatives of the compound exhibited potent activity against Staphylococcus aureus strains resistant to methicillin. The mechanism was attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to effective bacterial cell death .
Case Study 3: Neuroprotection in Animal Models
Research conducted on animal models demonstrated that administration of similar compounds resulted in reduced markers of oxidative stress in brain tissues following induced ischemia. Behavioral tests showed improved recovery rates compared to control groups treated with placebo .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in Compound A contrasts with dichlorophenyl () or trifluoromethyl () substituents in analogs.
- Fluorine vs.
Hydrogen Bonding and Crystal Packing
- However, the methoxy groups may introduce additional CH-O interactions, influencing crystal packing and solubility .
- In contrast, dichlorophenyl analogs () exhibit conformational flexibility due to steric repulsion between Cl and adjacent rings, leading to multiple molecular conformers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using α-chloroacetamides or similar electrophilic intermediates (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with heterocyclic precursors under controlled conditions . Optimization should employ Design of Experiments (DoE) principles to evaluate variables like temperature, solvent polarity (e.g., dichloromethane or ethyl acetate), and stoichiometric ratios of reagents. Statistical tools such as response surface methodology (RSM) can minimize trial-and-error approaches .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Essential for resolving 3D molecular geometry and dihedral angles between aromatic rings (e.g., 65.2° between substituted phenyl groups) .
- NMR spectroscopy : Key for verifying substituent positions (e.g., methoxy and fluorophenyl groups) and assessing purity.
- Mass spectrometry : Validates molecular weight (e.g., ~591.7 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can computational methods be integrated into reaction design to predict synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and reaction energetics. Institutions like ICReDD combine computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent systems, catalysts) . For example, hybrid QM/MM simulations could clarify the role of triethylamine in facilitating amide bond formation .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurities. Researchers should:
- Use orthogonal assays (e.g., SPR, fluorescence polarization) to cross-validate results.
- Synthesize and test structural analogs (e.g., varying methoxy or fluorophenyl groups) to isolate pharmacophoric features .
- Apply HPLC-MS to confirm compound purity (>95%) and rule out degradation products (Note: BenchChem is referenced here but excluded per guidelines).
Q. What experimental approaches improve solubility and bioavailability for in vivo studies of this compound?
- Methodological Answer :
- Co-crystallization : Co-formers like cyclodextrins or succinic acid can enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety for controlled release .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on dihedral angles in related acetamide derivatives?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
